2'-O-(tert-Butyldimethylsilyl)-3'-O-(phenoxythioncarbonyl)-5'-O-trityluridine
Description
This compound is a chemically modified uridine derivative critical for RNA synthesis. Its structure includes three distinct protecting groups:
- 2'-O-TBDMS: A silicon-based ether that stabilizes the 2'-hydroxyl under basic/neutral conditions and is cleaved selectively with fluoride ions .
- 3'-O-Phenoxythioncarbonyl: A reactive group enabling nucleophilic attacks, crucial for forming phosphodiester bonds during RNA chain elongation .
- 5'-O-Trityl: An acid-labile group protecting the 5'-hydroxyl, removable under mild acidic conditions (e.g., 3% dichloroacetic acid) without disrupting other functionalities .
Applications include automated solid-phase oligonucleotide synthesis, where sequential deprotection and coupling are essential. The compound’s stability and reactivity profile make it ideal for synthesizing complex RNA molecules .
Properties
CAS No. |
130860-11-6 |
|---|---|
Molecular Formula |
C₄₁H₄₄N₂O₇SSi |
Molecular Weight |
736.95 |
Synonyms |
2’-O-[(1,1-Dimethylethyl)dimethylsilyl]-5’-O-(triphenylmethyl)uridine 3’-(O-Phenyl carbonothioate); |
Origin of Product |
United States |
Preparation Methods
5'-O-Tritylation of Uridine
The first step involves protecting the primary 5'-hydroxyl group with a trityl (triphenylmethyl) group, a bulky substituent that prevents undesired reactions at this position. This is achieved by reacting uridine with trityl chloride in anhydrous pyridine or dimethylformamide (DMF) under basic conditions. For example, 5'-O-trityluridine is synthesized by treating uridine with trityl chloride in the presence of tributylamine, yielding a stable intermediate that facilitates subsequent protections. The trityl group’s orthogonality to other protecting agents ensures compatibility with later steps.
2'-O-(tert-Butyldimethylsilyl) Protection
Following 5'-O-tritylation, the secondary 2'-hydroxyl group is shielded with a tert-butyldimethylsilyl (TBDMS) group. This step employs tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF, a combination that selectively targets the 2'-OH over the 3'-OH due to steric and electronic differences. The reaction proceeds at room temperature, typically requiring 12–24 hours for completion. The TBDMS group’s stability under acidic and basic conditions makes it ideal for subsequent functionalization at the 3'-position.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
The choice of acetonitrile as the solvent for the 3'-O-thiocarbonylation step is critical, as it minimizes side reactions such as trityl group cleavage or silyl migration. DMAP’s role as a nucleophilic catalyst enhances the reaction rate by transiently forming an acylpyridinium intermediate, which reacts efficiently with the 3'-hydroxyl group. Alternative solvents like dichloromethane or tetrahydrofuran (THF) were found to reduce yields due to poorer solubility or competing side reactions.
Temperature and Reaction Time
Extended reaction times (65 hours) at ambient temperature are necessary to achieve high conversions in the thiocarbonylation step. Elevated temperatures (>40°C) risk trityl or silyl group degradation, while shorter durations (<48 hours) result in incomplete acylation. Kinetic studies suggest that the reaction follows a second-order dependence on the concentration of the thiocarbonylating agent and the uridine derivative.
Purification and Characterization
Crude product purification is performed via flash chromatography using gradients of ethyl acetate and hexane to separate the desired compound from unreacted starting materials and byproducts. Nuclear magnetic resonance (NMR) spectroscopy confirms the regiochemistry of the protections: the 1H NMR spectrum exhibits distinct signals for the trityl aromatic protons (δ 7.2–7.4 ppm), TBDMS methyl groups (δ 0.1–0.3 ppm), and phenoxythioncarbonyl moiety (δ 7.0–7.2 ppm). Mass spectrometry (MS) validates the molecular ion peak at m/z 736.95, corresponding to the molecular formula C41H44N2O7SSi.
Challenges and Alternative Approaches
Competing Reactions
During the 3'-O-thiocarbonylation, competing acylation at the 2'-position is a potential side reaction, albeit rare due to the steric bulk of the TBDMS group. However, traces of 2'-O-acylated byproducts may form if the silyl protection is incomplete. Rigorous quality control via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to ensure product purity.
Alternative Thiocarbonylating Agents
While phenoxythioncarbonyl chloride is the reagent of choice, other agents like benzoxythioncarbonyl chloride have been explored. However, these alternatives often result in lower yields or require harsher conditions, making them less practical for large-scale synthesis.
Scale-Up Considerations
The synthesis scales linearly from milligram to gram quantities without significant yield reductions. However, prolonged reaction times (65 hours) necessitate efficient stirring and temperature control to maintain consistency. Industrial-scale production may employ continuous-flow reactors to enhance throughput and reduce processing times.
Applications in Oligonucleotide Synthesis
The protected uridine derivative serves as a key building block in RNA synthesis, particularly for introducing modified bases or site-specific labels. The 2'-O-TBDMS group is compatible with standard phosphoramidite chemistry, while the 3'-O-phenoxythioncarbonyl group enables post-synthetic modifications such as thiol-disulfide exchange or conjugation to fluorescent probes. The 5'-O-trityl group aids in purification via trityl-on solid-phase extraction, streamlining the oligonucleotide assembly process .
Chemical Reactions Analysis
Types of Reactions
2’-O-(tert-Butyldimethylsilyl)-3’-O-(phenoxythioncarbonyl)-5’-O-trityluridine undergoes various chemical reactions, including deprotection, oxidation, and substitution reactions.
Common Reagents and Conditions
Deprotection: The tert-butyldimethylsilyl group can be removed using tetra-n-butylammonium fluoride in tetrahydrofuran at room temperature.
Substitution: Substitution reactions can be carried out using nucleophiles such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include the deprotected uridine, oxidized derivatives, and substituted uridine analogs .
Scientific Research Applications
2’-O-(tert-Butyldimethylsilyl)-3’-O-(phenoxythioncarbonyl)-5’-O-trityluridine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the synthesis of oligoribonucleotides, which are essential for studying RNA structure and function . The compound’s protective groups ensure the stability and integrity of the synthesized oligoribonucleotides, making it a valuable tool for researchers .
In medicine, oligoribonucleotides synthesized using this compound are used in the development of RNA-based therapeutics, including small interfering RNA (siRNA) and antisense oligonucleotides . These therapeutics have shown promise in treating various diseases, including cancer and genetic disorders .
Mechanism of Action
The protective groups on 2’-O-(tert-Butyldimethylsilyl)-3’-O-(phenoxythioncarbonyl)-5’-O-trityluridine function by temporarily blocking the reactive hydroxyl groups on the uridine molecule. This prevents unwanted side reactions during the synthesis of oligoribonucleotides . The tert-butyldimethylsilyl group protects the 2’-hydroxyl group, the phenoxythioncarbonyl group protects the 3’-hydroxyl group, and the trityl group protects the 5’-hydroxyl group . These protective groups are selectively removed under specific conditions to yield the desired oligoribonucleotide product .
Comparison with Similar Compounds
2'-O-TBDMS-5'-O-Trityluridine (CAS 117136-35-3)
- Structural Difference: Lacks the 3'-O-phenoxythioncarbonyl group, leaving the 3'-hydroxyl unprotected or available for alternative modifications.
- Reactivity : The absence of the 3'-activating group limits its utility in coupling reactions. It is primarily used in DNA synthesis or as an intermediate requiring subsequent 3'-functionalization .
2'-O-TBDMS-3'-Deoxy-5'-O-Trityluridine (CAS 130860-12-7)
- Structural Difference : The 3'-hydroxyl is replaced with a hydrogen atom (3'-deoxy), mimicking DNA’s deoxyribose structure.
- Reactivity : Unable to form 3'-5' phosphodiester bonds, making it a chain terminator.
- Applications : Used in studying DNA polymerase mechanisms and antiviral drug development (e.g., nucleoside analogs like ddI/ddC) .
N4-Protected Cytidine Derivatives (e.g., Compounds 27a/b)
- Structural Difference : Cytidine base with TBDMS and dimethoxytrityl (DMTr) groups at 2'/3' and 5' positions, respectively .
- Reactivity : DMTr offers similar acid-lability as trityl, but cytidine’s base-pairing properties differ from uridine.
- Applications : Used in antisense oligonucleotide synthesis targeting cytosine-rich sequences .
5'-O-DMTr-2'-Deoxy-5-Methylcytidine (TT-CPD)
- Structural Difference : Lacks ribose 2'-hydroxyl and includes a 5-methyl group on cytosine.
- Reactivity : The 2'-deoxy structure prevents RNAse cleavage, enhancing stability in biological systems.
- Applications : Key in synthesizing DNA probes and studying UV-induced DNA damage .
Key Research Findings and Data
Table 1: Comparative Properties of Selected Compounds
Mechanistic and Functional Insights
- Phenoxythioncarbonyl vs. Cyanoethyl Phosphoramidites: The phenoxythioncarbonyl group (target compound) enhances coupling efficiency compared to cyanoethyl-protected intermediates (e.g., compound 30b in ), as it acts as a better leaving group during phosphoramidite chemistry .
- TBDMS Stability : Unlike acetyl groups (e.g., 2'/3'-O-acetylated RNA in ), TBDMS resists hydrolysis under basic conditions, enabling prolonged storage and multi-step synthesis .
- Trityl vs. DMTr : Both are acid-labile, but DMTr (used in ) offers faster deprotection kinetics, favoring high-throughput automated synthesis.
Biological Activity
2'-O-(tert-Butyldimethylsilyl)-3'-O-(phenoxythioncarbonyl)-5'-O-trityluridine is a modified nucleoside that plays a significant role in nucleic acid chemistry and molecular biology. Its structural modifications enhance stability and facilitate various biochemical applications, including its use as a building block in oligonucleotide synthesis. This article reviews the biological activity of this compound, focusing on its synthesis, properties, and potential applications.
Chemical Structure and Properties
The compound features several protective groups that enhance its stability and reactivity:
- tert-Butyldimethylsilyl (TBDMS) : This group serves as a protecting group for the 2'-hydroxyl, providing resistance to hydrolysis.
- Phenoxythioncarbonyl : This modification at the 3'-position aids in the selective functionalization of the nucleoside.
- Trityl group : Protects the 5'-hydroxyl group, allowing for controlled reactions during oligonucleotide synthesis.
Molecular Formula and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C24H32N2O6S |
| Molecular Weight (g/mol) | 480.58 |
| CAS Number | [Not available] |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Protection of Hydroxyl Groups : The TBDMS group is introduced to protect the 2'-hydroxyl.
- Formation of the Phenoxythioncarbonyl Group : This step involves coupling reactions that introduce the phenoxy group at the 3' position.
- Tritylation : The 5'-hydroxyl is protected using a trityl group to prevent unwanted reactions during subsequent steps.
Enzymatic Stability
Research indicates that nucleosides with TBDMS modifications exhibit enhanced stability against enzymatic degradation by nucleases. This property is crucial for therapeutic applications where prolonged circulation time in biological systems is desired.
Antiviral Activity
Modified nucleosides like this compound have shown potential antiviral activity. Studies suggest that such compounds can inhibit viral replication by interfering with viral RNA synthesis.
Case Studies
- Inhibition of Viral Replication : A study demonstrated that similar modified uridine derivatives significantly reduced the replication rates of certain RNA viruses in vitro, indicating potential as antiviral agents.
- Use in Oligonucleotide Therapeutics : Clinical trials involving oligonucleotides containing this modified uridine showed promising results in treating genetic disorders, highlighting its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
